molecular formula C15H19N5O B023230 Rizatriptan N-oxide CAS No. 260435-42-5

Rizatriptan N-oxide

Katalognummer B023230
CAS-Nummer: 260435-42-5
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: DQTBNOJGXNZYDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The oxidative conversion of rizatriptan benzoate to rizatriptan N-oxide can be catalyzed by a synergistic effect of RuCl3 and IrCl3 in the presence of chloramine-T in aqueous HClO4 medium. This method shows a significant increase in reaction rate compared to uncatalyzed reactions, highlighting an efficient pathway for the synthesis of rizatriptan N-oxide from rizatriptan benzoate (Anu Sukhdev et al., 2018).

Molecular Structure Analysis

Rizatriptan benzoate, from which rizatriptan N-oxide is derived, has been structurally characterized, showing similarities in bond lengths and angles with related compounds such as sumatriptan and zolmitriptan. However, differences in side-chain orientations are noted, which may influence the pharmacological properties and synthesis outcomes of its N-oxide derivative (K. Ravikumar et al., 2007).

Chemical Reactions and Properties

The oxidation mechanism of rizatriptan by diperiodatoargentate(III) in an alkaline medium has been explored, showing the importance of the deprotonated form of the oxidant in the reaction process. This study provides insights into the oxidative pathways that rizatriptan and its derivatives might undergo, which is crucial for understanding the chemical stability and reactivity of rizatriptan N-oxide (A. Khan et al., 2018).

Physical Properties Analysis

The physical properties of rizatriptan N-oxide, such as solubility, melting point, and crystalline structure, are directly influenced by its molecular structure. While specific studies on rizatriptan N-oxide's physical properties are limited, the analysis of rizatriptan benzoate provides a foundation for predicting similar properties in its N-oxide derivative. These properties are essential for drug formulation and stability studies.

Chemical Properties Analysis

Rizatriptan N-oxide's chemical properties, including its reactivity, stability under various conditions, and interactions with other substances, are critical for its development as a potential pharmaceutical compound. Studies on the stability indicating high-performance liquid chromatographic method for rizatriptan benzoate highlight the approach for assessing the chemical stability and purity of rizatriptan and its derivatives, including N-oxide forms (B. Mallikarjuna Rao et al., 2006).

Wissenschaftliche Forschungsanwendungen

1. Bioequivalence Study of Two Orodispersible Rizatriptan Formulations

  • Summary of the Application: This study aimed to assess the bioequivalence and tolerability of two different oral formulations of rizatriptan .
  • Methods of Application: A bioequivalence study was carried out in 40 healthy volunteers according to an open label, randomized, two-period, two-sequence, crossover, single dose, and fasting conditions design . The test and reference formulations were administered in two treatment days, separated by a washout period of seven days . Plasma concentrations of rizatriptan were obtained by the LC/MS/MS (Liquid chromatography tandem-mass spectrometry) method .
  • Results: The 90% confidence intervals of the geometric mean values for the test/reference ratios for AUC 0-t (area under the plasma concentration-time curve from zero to the last measurable concentration) and C max (maximum plasma concentration) were within the bioequivalence acceptance range of 80%–125% . It may therefore be concluded that the test formulation of rizatriptan 10 mg orodispersible tablet is bioequivalent to the reference formulation .

2. Development of Mucoadhesive Buccal Film for Rizatriptan

  • Summary of the Application: This research focused on the development of a mucoadhesive buccal film for rizatriptan to improve its clinical efficacy .
  • Results: The significant increases in drug plasma levels and C max upon buccal film application indicated improvement in the extent of rizatriptan absorption .

Treatment of Migraine

  • Summary of the Application: Rizatriptan is indicated for the acute treatment of diagnosed migraine with or without aura . It is not indicated for the prophylactic therapy of migraine nor the treatment of cluster headache .
  • Methods of Application: Rizatriptan is available in oral tablets, orally disintegrating tablets (wafers), and oral film formulations . The specific dosage and administration depend on the individual patient’s condition and response to treatment.

Treatment of Acute Migraine with Aura

  • Summary of the Application: Rizatriptan is indicated for the acute treatment of diagnosed migraine with aura .
  • Methods of Application: Rizatriptan is available in oral tablets, orally disintegrating tablets (wafers), and oral film formulations . The specific dosage and administration depend on the individual patient’s condition and response to treatment.

Eigenschaften

IUPAC Name

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTBNOJGXNZYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180690
Record name Rizatriptan N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rizatriptan N-oxide

CAS RN

260435-42-5
Record name Rizatriptan N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260435425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rizatriptan N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIZATRIPTAN N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNT22B2U4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rizatriptan N-oxide
Reactant of Route 2
Reactant of Route 2
Rizatriptan N-oxide
Reactant of Route 3
Rizatriptan N-oxide
Reactant of Route 4
Reactant of Route 4
Rizatriptan N-oxide
Reactant of Route 5
Rizatriptan N-oxide
Reactant of Route 6
Reactant of Route 6
Rizatriptan N-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.